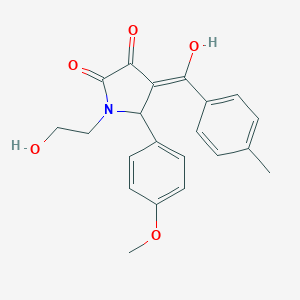amino]propanamide](/img/structure/B247139.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2000 by researchers at the University of Connecticut and has since been the subject of numerous scientific studies.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of the CB2 receptor by N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been shown to have a number of biochemical and physiological effects in animal models, including the reduction of pain and inflammation, the inhibition of oxidative stress, and the promotion of neurogenesis and cell survival. The compound has also been found to have anti-tumor effects in some cancer models.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide as a research tool is its selectivity for the CB2 receptor, which allows for the study of the specific effects of CB2 activation in various biological systems. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is its relatively low potency compared to other synthetic cannabinoids, which may limit its use in certain applications.
将来の方向性
Future research on N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide may focus on a number of areas, including the development of more potent and selective CB2 agonists, the investigation of the compound's potential therapeutic applications in various disease models, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the use of N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide in combination with other drugs or therapies may be explored as a potential strategy to enhance its therapeutic efficacy.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3,4-dimethoxyphenylacetonitrile to form the intermediate compound, which is then further reacted with N-methyl-3-(p-tolyl)acrylamide to produce the final product.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been studied for its potential therapeutic applications in a variety of medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. The compound has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been found to have neuroprotective properties.
特性
分子式 |
C23H30N2O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C23H30N2O3/c1-25(13-11-17-7-10-21(27-2)22(15-17)28-3)14-12-23(26)24-20-9-8-18-5-4-6-19(18)16-20/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26) |
InChIキー |
FXRHQBCSIXHKQX-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
正規SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)


